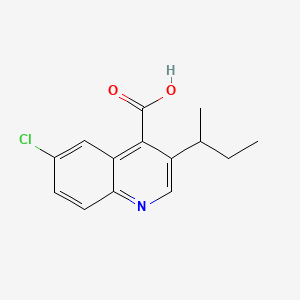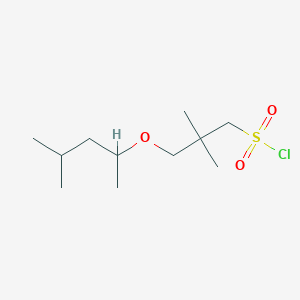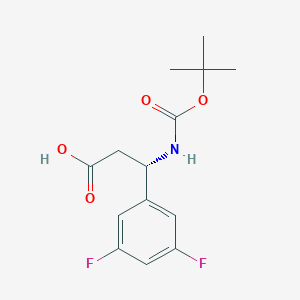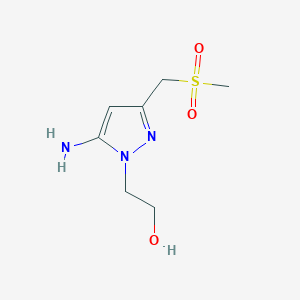
2-(5-Amino-3-((methylsulfonyl)methyl)-1h-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a methylsulfonylmethyl group, and an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Addition of the Methylsulfonylmethyl Group: This step involves the reaction of the pyrazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethan-1-ol Group: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethan-1-ol group using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted pyrazole derivatives with modified amino or ethan-1-ol groups.
Aplicaciones Científicas De Investigación
2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-(5-Amino-3-((methylthio)methyl)-1H-pyrazol-1-yl)ethan-1-ol: Contains a methylthio group instead of a methylsulfonyl group, potentially altering its chemical properties and applications.
2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a propan-1-ol group, which may influence its solubility and reactivity.
Uniqueness
The presence of the methylsulfonylmethyl group in 2-(5-Amino-3-((methylsulfonyl)methyl)-1H-pyrazol-1-yl)ethan-1-ol imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H13N3O3S |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-[5-amino-3-(methylsulfonylmethyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C7H13N3O3S/c1-14(12,13)5-6-4-7(8)10(9-6)2-3-11/h4,11H,2-3,5,8H2,1H3 |
Clave InChI |
PBSVDWWXMVLAKM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1=NN(C(=C1)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


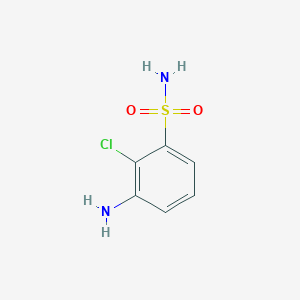
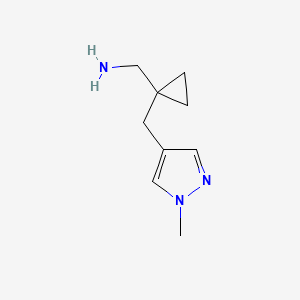

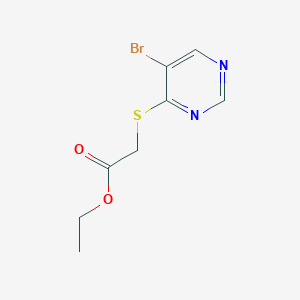
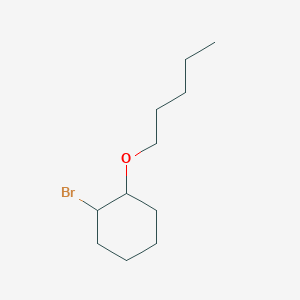
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
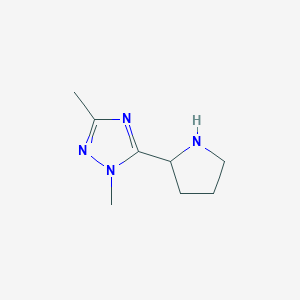
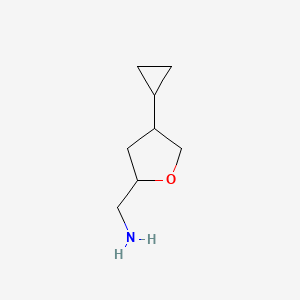
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)
